molecular formula C16H16O2S B8598497 2,2-Diphenyl-5-hydroxymethyl-1,3-oxathiolane

2,2-Diphenyl-5-hydroxymethyl-1,3-oxathiolane

Cat. No.: B8598497
M. Wt: 272.4 g/mol
InChI Key: SFQATGYVMZVKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diphenyl-5-hydroxymethyl-1,3-oxathiolane is a useful research compound. Its molecular formula is C16H16O2S and its molecular weight is 272.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

(2,2-diphenyl-1,3-oxathiolan-5-yl)methanol

InChI

InChI=1S/C16H16O2S/c17-11-15-12-19-16(18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2

InChI Key

SFQATGYVMZVKQN-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Mercapto-1,2-propanediol(3.26 g, 30.00 mmol) was dissolved in benzene (60 mL). Benzophenone dimethyl ketal (13.48 g, 60.0 mmol, 2 equiv.) and CSA (0.70 mg, 3.00 mmol, 0.1 equiv.) were added. The solution was heated with an oil bath to reflux. Benzene/methanol was collected and removed while more benzene was added to the refluxing reaction. After about 200 mL benzene/methanol was distilled out, the reaction was cooled to room temperature, applied directly onto a silica gel column. The column was then eluted was 20%-40% ether/petroleum ether to afford a thick oil as the desired product (3.78 g, 46). Rf =0.25, 20% ether/petroleum ether. 1H NMR (400 MHz, C6D6) δ=2.56 (dd, J=6.3, 10.2 Hz, 1H), 2.83 (dd, J=7.7, 10.2 Hz, 1H), 3.35 (br dd, J=5.3, 11.6 Hz, 1H), 3.44 (br dd, J=3.5, 11.6 Hz, 1H), 3.88-3.95 (m, 1H), 6.94-7.20 (m, 6H), 7.54 (d, J=7.5 Hz, 2H), 7.70 (d, J=7.5 Hz, 2H). 13C NMR (100 MHz, C6D6) δ=35.90, 63.97, 83.29, 100.20, 126-129 (m).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
13.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mg
Type
reactant
Reaction Step Two

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